molecular formula C15H11ClN2O2 B11171309 5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

Cat. No.: B11171309
M. Wt: 286.71 g/mol
InChI Key: BJIZXKTWBJDXSG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide is an organic compound with the molecular formula C15H11ClN2O2 It is a derivative of benzamide, featuring a chloro group at the 5-position, a cyano group at the 2-position of the phenyl ring, and a methoxy group at the 2-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-chloro-5-nitrobenzamide, is subjected to nitration followed by reduction to yield 2-chloro-5-aminobenzamide.

    Cyanation: The amino group is then converted to a cyano group using a suitable cyanating agent such as copper(I) cyanide.

    Methoxylation: Finally, the compound undergoes methoxylation using methanol and a base, such as sodium methoxide, to introduce the methoxy group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-chloro-N-(2-cyanophenyl)-2-hydroxybenzamide.

    Reduction: 5-chloro-N-(2-aminophenyl)-2-methoxybenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of benzamide derivatives with various biological targets.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, cyano, and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-cyanophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a benzamide ring.

    5-chloro-N-(2-cyanophenyl)pentanamide: Features a pentanamide group instead of a benzamide group.

Uniqueness

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

5-chloro-N-(2-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H11ClN2O2/c1-20-14-7-6-11(16)8-12(14)15(19)18-13-5-3-2-4-10(13)9-17/h2-8H,1H3,(H,18,19)

InChI Key

BJIZXKTWBJDXSG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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